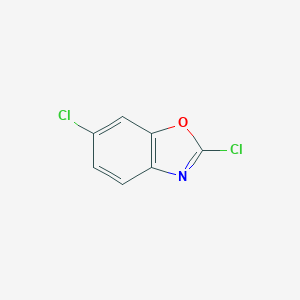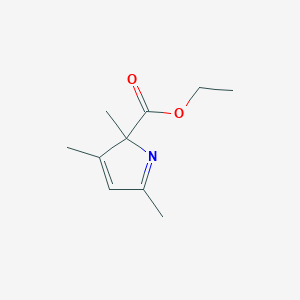
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETMPC and has been synthesized using various methods.
作用機序
The mechanism of action of ETMPC is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membranes. It has also been suggested that ETMPC may interact with certain enzymes and proteins, leading to their inhibition or activation.
生化学的および生理学的効果
ETMPC has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that ETMPC exhibits potent antimicrobial and antifungal activity against various pathogens. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. In vivo studies have demonstrated that ETMPC exhibits low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
ETMPC possesses various advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to different environments. However, ETMPC also possesses some limitations. It is highly reactive and can easily react with other compounds, leading to the formation of unwanted byproducts. It is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.
将来の方向性
There are various future directions for the study of ETMPC. One potential direction is the development of ETMPC-based materials with unique properties, such as high conductivity or high strength. Another direction is the investigation of the mechanism of action of ETMPC, which may lead to the development of more potent antimicrobial or anticancer agents. Additionally, the study of ETMPC in combination with other compounds may lead to the development of novel drug candidates for the treatment of various diseases.
合成法
ETMPC can be synthesized using various methods, including the reaction of 2,3,5-trimethylpyrrole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2,3,5-trimethylpyrrole with ethyl oxalyl chloride in the presence of a base. Both methods result in the formation of ETMPC with high purity.
科学的研究の応用
ETMPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ETMPC has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, ETMPC has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, ETMPC has been used as a versatile reagent for the synthesis of various compounds.
特性
CAS番号 |
111400-67-0 |
|---|---|
製品名 |
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate |
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
ethyl 2,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-9(12)10(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
InChIキー |
MTHPYVPIDJHBOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
正規SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
同義語 |
2H-Pyrrole-2-carboxylicacid,2,3,5-trimethyl-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



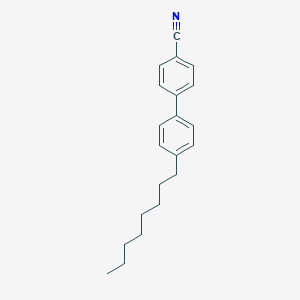
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
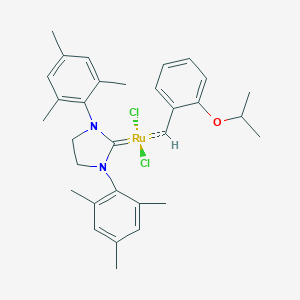
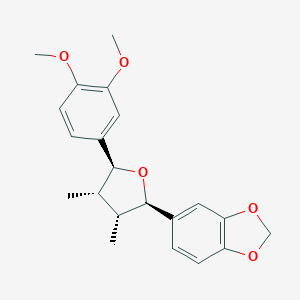
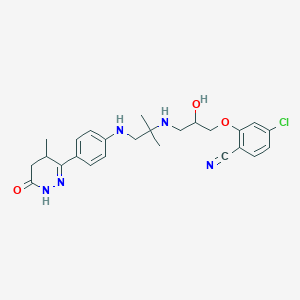
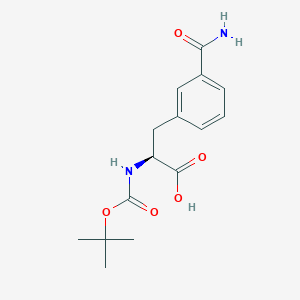
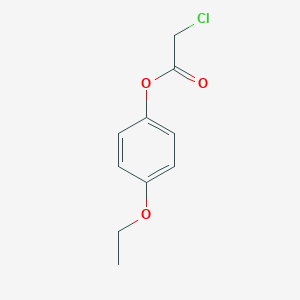
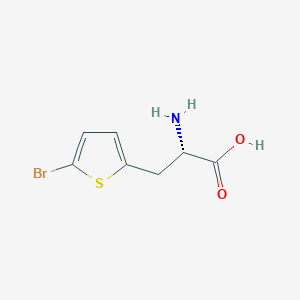
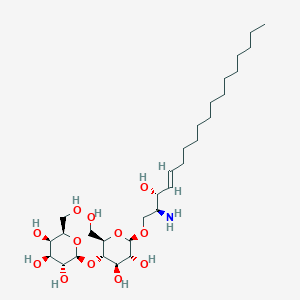
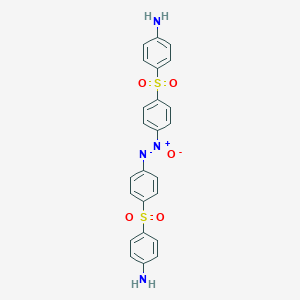
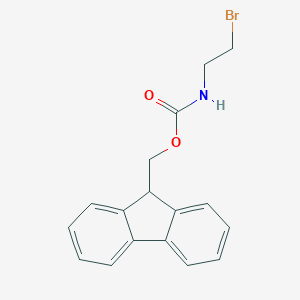
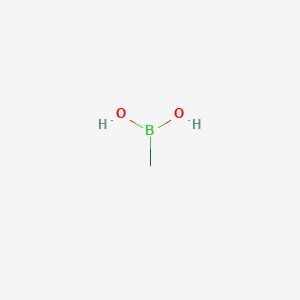
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
